molecular formula C20H18N4O2S B12484420 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile

Cat. No.: B12484420
M. Wt: 378.4 g/mol
InChI Key: ATMKOUMWXWQDIX-UHFFFAOYSA-N
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Description

4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin, which is then functionalized to introduce the triazole and benzonitrile groups. The key steps include:

    Formation of 2,3-dihydro-1,4-benzodioxin: This can be achieved by the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the triazole ring: This involves the reaction of the benzodioxin derivative with an appropriate azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.

    Attachment of the benzonitrile group: This step typically involves a nucleophilic substitution reaction where the triazole derivative is reacted with a benzonitrile precursor.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as alkyl halides, aryl halides, and various nucleophiles or electrophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its functional groups allow for the design of novel materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: This compound shares the benzodioxin ring but differs in the presence of a butanoic acid group instead of the triazole and benzonitrile groups.

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: This compound features the benzodioxin ring and a sulfonamide group, making it structurally similar but functionally different.

Uniqueness

4-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a benzodioxin ring, a triazole ring, and a benzonitrile moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile

InChI

InChI=1S/C20H18N4O2S/c1-2-24-19(16-7-8-17-18(11-16)26-10-9-25-17)22-23-20(24)27-13-15-5-3-14(12-21)4-6-15/h3-8,11H,2,9-10,13H2,1H3

InChI Key

ATMKOUMWXWQDIX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C#N)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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